

Physical and chemical properties of 3-Fluoro-4-methoxybenzyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-4-methoxybenzyl chloride**

Cat. No.: **B1299264**

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-4-methoxybenzyl chloride**: Properties, Synthesis, and Applications

For the modern medicinal chemist and process scientist, **3-Fluoro-4-methoxybenzyl chloride** stands as a versatile and highly valuable building block. Its unique electronic properties, conferred by the interplay of the electron-withdrawing fluorine and electron-donating methoxy group, make it an essential reagent for introducing the 3-fluoro-4-methoxybenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, practical synthetic methodologies, analytical characterization, and key applications, with a focus on insights relevant to drug discovery and development professionals.

Core Physicochemical and Structural Data

3-Fluoro-4-methoxybenzyl chloride, also known as 4-(chloromethyl)-2-fluoro-1-methoxybenzene, is a substituted aromatic compound whose utility is defined by the reactive benzylic chloride functional group. The presence of the fluorine and methoxy substituents on the benzene ring modulates the reactivity of the chloromethyl group and provides specific interaction points in target-oriented drug design.^[1]

Data Summary Table

Property	Value	Source(s)
CAS Number	351-52-0	[2] [3]
Molecular Formula	C ₈ H ₈ ClFO	[2] [3]
Molecular Weight	174.60 g/mol	[2] [3] [4]
Appearance	White to orange/green powder or lump; can exist as a colorless to pale yellow liquid	[3] [5]
Melting Point	25 °C (may also be cited as 35-39 °C, purity dependent)	[3]
Boiling Point	62 °C at 0.2 mmHg	[3]
Purity	Typically ≥ 98% (by GC)	[3]

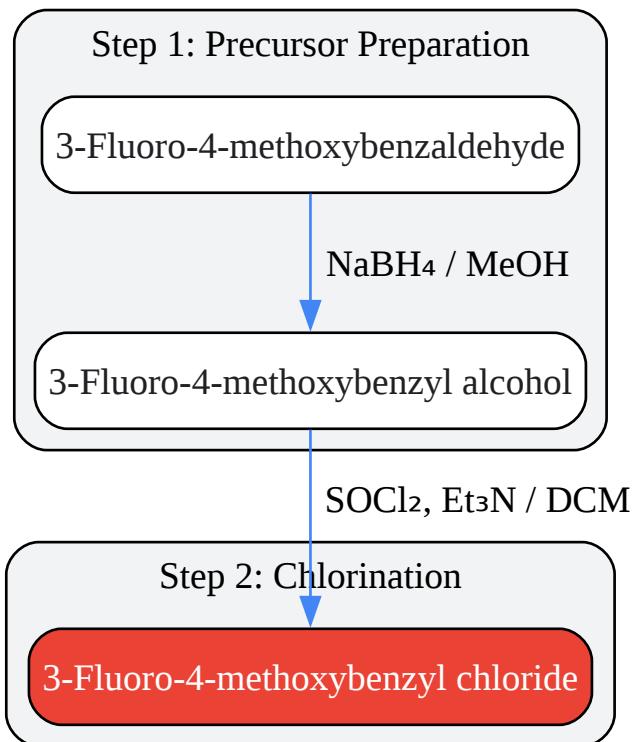
The variation in reported appearance and melting point is common for benzyl chlorides and is often dependent on the purity of the material. As a low-melting solid, it may be supplied as a powder or a partially melted lump, and minor impurities can significantly depress the melting point, leading to a liquid or semi-solid state at room temperature.

Synthesis and Manufacturing Insights

While several routes to substituted benzyl chlorides exist, the most reliable and scalable laboratory synthesis of **3-Fluoro-4-methoxybenzyl chloride** involves the direct chlorination of the corresponding benzyl alcohol. This method avoids the often harsh conditions and potential for side-products associated with direct chloromethylation of the aromatic ring.[\[6\]](#)[\[7\]](#)

The precursor, 3-fluoro-4-methoxybenzyl alcohol, can be readily prepared by the reduction of commercially available 3-fluoro-4-methoxybenzaldehyde.

Proposed Synthetic Protocol: From Alcohol to Chloride


This protocol is based on the well-established conversion of benzyl alcohols to benzyl chlorides using thionyl chloride (SOCl₂), a method valued for its high yield and the volatile nature of its byproducts (SO₂ and HCl).[\[6\]](#)[\[8\]](#)

Expertise & Causality: The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. Triethylamine (or another non-nucleophilic base) is included to neutralize the HCl generated in situ. This is crucial because acidic conditions can promote unwanted side reactions, including ether formation or polymerization, especially if the reaction temperature is not controlled. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and low boiling point, which simplifies product isolation.

Step-by-Step Methodology:

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-fluoro-4-methoxybenzyl alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.5 M concentration).
- **Base Addition:** Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
- **Chlorination:** Slowly add thionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. **Self-Validation:** The formation of triethylamine hydrochloride will be observed as a white precipitate.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
- **Workup:** Carefully quench the reaction by slowly adding it to a beaker of cold 1N HCl solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **3-Fluoro-4-methoxybenzyl chloride** can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Synthesis Visualization

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Fluoro-4-methoxybenzyl chloride**.

Analytical Profile and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of **3-Fluoro-4-methoxybenzyl chloride** before its use in sensitive downstream applications.

Expected Spectroscopic Data

While a publicly available, fully assigned spectrum is not available, the expected spectral features can be reliably predicted based on data from analogous compounds such as 3-fluoro-4-methoxybenzaldehyde, 3-methoxybenzyl chloride, and 3-fluorobenzyl chloride.[9][10][11][12]

- ¹H NMR:

- Aromatic Protons (3H): Expect complex multiplets in the range of δ 6.9-7.4 ppm. The fluorine atom will cause additional J-coupling (both ortho and meta) to the adjacent protons, further splitting the signals.
- Benzylic Protons (2H): A sharp singlet around δ 4.5-4.6 ppm is anticipated for the $-\text{CH}_2\text{Cl}$ group. This is consistent with other substituted benzyl chlorides.[\[1\]](#)
- Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

- ^{13}C NMR:
 - Aromatic Carbons (6C): Signals will appear between δ 110-160 ppm. The carbon directly attached to the fluorine will show a large C-F coupling constant ($^{1}\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz). The carbon bearing the methoxy group will be significantly shielded.
 - Benzylic Carbon (1C): Expect a signal for the $-\text{CH}_2\text{Cl}$ carbon around δ 45-47 ppm.[\[1\]](#)
 - Methoxy Carbon (1C): A signal around δ 55-56 ppm.
- Infrared (IR) Spectroscopy:
 - C-H stretch (aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$
 - C-H stretch (aliphatic): $\sim 2850\text{-}2950\text{ cm}^{-1}$
 - C=C stretch (aromatic): $\sim 1500\text{-}1600\text{ cm}^{-1}$
 - C-O stretch (ether): Strong band around 1250 cm^{-1}
 - C-F stretch: Strong band around $1100\text{-}1200\text{ cm}^{-1}$
 - C-Cl stretch: $\sim 650\text{-}750\text{ cm}^{-1}$
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): Expect a molecular ion peak at $\text{m/z} = 174$. A characteristic $\text{M}+2$ peak at $\text{m/z} = 176$, with approximately one-third the intensity of the M^+ peak, will be present due to the ^{37}Cl isotope.

- Major Fragment: The most prominent fragment will likely be the tropylium-like ion resulting from the loss of the chlorine atom, $[M-Cl]^+$, at $m/z = 139$.

Quality Control Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile and semi-volatile compounds like **3-Fluoro-4-methoxybenzyl chloride**.[\[13\]](#) [\[14\]](#)[\[15\]](#)

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
- GC Conditions:
 - Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film).
 - Inlet: Split/splitless injector at 250 °C.
 - Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: Scan from m/z 40 to 350.
- Data Analysis: The retention time of the main peak confirms the compound's identity against a standard. The purity is calculated from the peak area percentage in the chromatogram. The mass spectrum of the peak should match the expected fragmentation pattern. Self-Validation: The presence of the characteristic $M^+/M+2$ isotope pattern for chlorine is a key confirmation point.

Reactivity and Synthetic Applications

3-Fluoro-4-methoxybenzyl chloride is a classic electrophile used in S_N2 reactions. The benzylic carbon is highly susceptible to nucleophilic attack, making it an excellent reagent for alkylating a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.[\[16\]](#)

Application Protocol: N-Alkylation of a Primary Amine

This protocol details a general procedure for the alkylation of a primary aromatic amine, a common step in the synthesis of pharmaceutical intermediates.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Expertise & Causality: The choice of a non-nucleophilic base like potassium carbonate (K_2CO_3) is critical to prevent competition with the primary amine nucleophile. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used to solubilize the amine and the carbonate base, facilitating the reaction. The reaction is often heated to increase the rate of the S_N2 substitution, which can be sluggish with less nucleophilic amines.

Step-by-Step Methodology:

- **Reaction Setup:** In a dry round-bottom flask, add the primary amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (to achieve a concentration of ~0.2 M).
- **Reagent Addition:** Stir the suspension at room temperature and add **3-Fluoro-4-methoxybenzyl chloride** (1.1 eq) dropwise.
- **Reaction:** Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS. The reaction is complete when the starting amine is consumed.
- **Workup:** Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

- Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylated product.

Alkylation Workflow Visualization

[Click to download full resolution via product page](#)

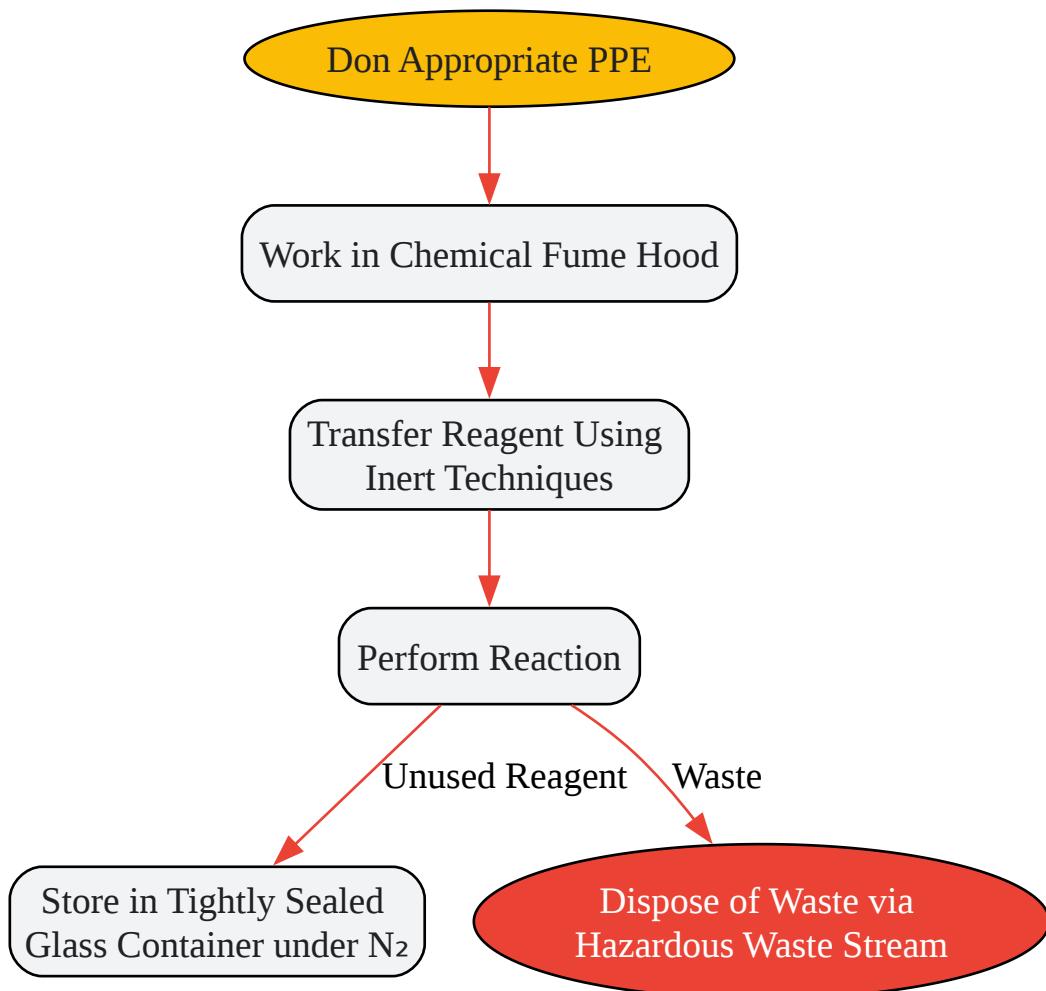
Caption: General workflow for an N-alkylation reaction.

Safety, Handling, and Storage

Substituted benzyl chlorides are lachrymatory and corrosive materials that require careful handling in a well-ventilated chemical fume hood.[21]

Safety and Hazard Information

Hazard Type	GHS Pictogram	Hazard Statement
Corrosion	GHS05 (Corrosion)	H314: Causes severe skin burns and eye damage.[5]
Corrosion	GHS05 (Corrosion)	H290: May be corrosive to metals.[5]


Handling and Storage Protocol

Expertise & Causality: Benzyl chlorides are known to be unstable, particularly in the presence of trace metals (like iron) which can catalyze decomposition and polymerization.[21][22] They are also moisture-sensitive. Therefore, storage under an inert atmosphere (nitrogen or argon) in a tightly sealed glass container is paramount. Storing at reduced temperatures (2-8 °C) can further slow decomposition. For long-term storage, some suppliers may add a stabilizer.[22]

Step-by-Step Protocol:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), safety goggles, and a lab coat.
- Handling: Conduct all transfers and manipulations in a certified chemical fume hood to avoid inhalation of corrosive vapors.
- Storage: Store in a tightly sealed, clearly labeled glass container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.^[21] For long-term stability, flushing the container with nitrogen or argon before sealing is recommended.
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.

Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling and storage of **3-Fluoro-4-methoxybenzyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]

- 4. 3-Fluoro-4-methoxybenzyl chloride, 98% | Fisher Scientific [fishersci.ca]
- 5. 3-Fluoro-4-methoxybenzyl Chloride | 351-52-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 8. 3-Methoxybenzyl chloride synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 9. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]
- 10. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Methoxybenzyl chloride(824-98-6) 13C NMR [m.chemicalbook.com]
- 12. 3-Fluorobenzyl chloride(456-42-8) 13C NMR spectrum [chemicalbook.com]
- 13. hpst.cz [hpst.cz]
- 14. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 15. agilent.com [agilent.com]
- 16. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Fluoro-4-methoxybenzyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299264#physical-and-chemical-properties-of-3-fluoro-4-methoxybenzyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com